Pyrazolethione, 3-8
Overview
Description
Pyrazolethione, 3-8 is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at adjacent positions this compound, specifically, is characterized by the presence of a thione group (-C=S) attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolethione, 3-8 typically involves the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. One common method includes the reaction of hydrazine derivatives with α,β-alkynic aldehydes, followed by the addition of sulfur-containing reagents to introduce the thione group . The reaction conditions often require the use of catalysts such as transition metals or photoredox systems to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyrazolethione, 3-8 undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazole derivatives .
Scientific Research Applications
Pyrazolethione, 3-8 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrazolethione, 3-8 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as alcohol dehydrogenase and modulate signaling pathways like NF-kappa-B . These interactions result in various biological effects, including anti-inflammatory and antiproliferative activities .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A basic five-membered ring structure with two nitrogen atoms.
Pyrazolone: Contains a carbonyl group at the 4-position of the pyrazole ring.
Benzopyrazole: A fused ring system with a benzene ring attached to the pyrazole.
Uniqueness of Pyrazolethione, 3-8
This compound is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives . This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(4-iodophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14IN3S/c1-12-16(11-19-14-9-7-13(18)8-10-14)17(22)21(20-12)15-5-3-2-4-6-15/h2-11,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRANNDAKKLBYGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14IN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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